molecular formula C10H9ClN2 B1281348 6-Chloro-2-methylquinolin-4-amine CAS No. 66735-24-8

6-Chloro-2-methylquinolin-4-amine

Cat. No. B1281348
CAS RN: 66735-24-8
M. Wt: 192.64 g/mol
InChI Key: LEQBRGIPLABKAS-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a chlorine atom at the 6-position, a methyl group at the 2-position, and an amino group at the 4-position. This structure is a common motif in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-chloro-2-methylquinolin-4-amine, often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-amino-2-phenylquinoline derivatives can be achieved by reacting 4-chloro-2-arylquinoline compounds with amide solvents under reflux conditions, as described in the synthesis of novel 4-amino-2-phenylquinoline derivatives . Similarly, the synthesis of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines involves the reaction of chloroquinoline with guanidine nitrate in the presence of ethanol and sodium hydroxide . These methods highlight the versatility of quinoline derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 6-chloro-2-methylquinolin-4-amine is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The chlorine, methyl, and amino substituents on the quinoline core influence the electronic distribution and reactivity of the molecule. The presence of these substituents can be confirmed through various spectroscopic techniques such as IR, H NMR, and Mass spectral studies, as demonstrated in the characterization of related quinoline compounds .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is a common reaction for compounds with an activated chloro group. For example, 6-chloroquinoline-5,8-quinones react with primary aliphatic or aromatic amines to yield aminomethyl-substituted quinolines . Additionally, 6-chlorosulfonylquinazoline-2,4-diones, which share a similar chloro-substituted structure, can react with nucleophilic agents to form sulfonic acids or their amides . These reactions are indicative of the reactivity of chloro-substituted quinolines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-methylquinolin-4-amine would be influenced by its functional groups. The chlorine atom is likely to increase the compound's density and boiling point compared to unsubstituted quinoline. The amino group can participate in hydrogen bonding, which may affect the solubility and melting point. The methyl group can contribute to the hydrophobic character of the compound. While specific data on 6-chloro-2-methylquinolin-4-amine is not provided, the properties of similar compounds can be inferred from their synthesis and characterization, as seen in the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, which outlines the reaction conditions and yields that could be adapted for industrial production .

Scientific Research Applications

Anticancer Potential

6-Chloro-2-methylquinolin-4-amine and related compounds have been explored for their potential in cancer treatment. For instance, derivatives of this compound have been identified as potent apoptosis inducers, showing promise as anticancer agents. These compounds demonstrate significant efficacy in cancer models, including human MX-1 breast and other mouse xenograft cancer models, due to their ability to induce apoptosis in cancer cells (Sirisoma et al., 2009).

Antimicrobial Activity

Several derivatives of 6-Chloro-2-methylquinolin-4-amine have shown promising antimicrobial properties. Studies reveal that compounds with this structure exhibit notable antifungal and antibacterial activities against various strains. This includes effectiveness against Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Kumar et al., 2011).

Antidepressant and Neuroprotective Effects

Some derivatives of 6-Chloro-2-methylquinolin-4-amine have been studied for their potential antidepressant activity. In animal models, certain compounds significantly reduced the duration of immobility time, which is indicative of antidepressant effects. Additionally, these compounds were evaluated for monoamine oxidase (MAO) inhibitory effects, further supporting their potential in treating depression (Kumar et al., 2011).

Antimalarial Activity

Derivatives of 6-Chloro-2-methylquinolin-4-amine have been synthesized and evaluated for their antimalarial potential. Certain analogues have shown significant activity against the Plasmodium falciparum strain, indicating their potential use in malaria chemotherapy (Saini et al., 2016).

Chemical Synthesis and Characterization

There has been extensive research into the synthesis and characterization of 6-Chloro-2-methylquinolin-4-amine and its derivatives. This includes studying their crystal structures and exploring their synthesis through various chemical reactions, which is vital for understanding their properties and potential applications in various fields (Somvanshi et al., 2008).

Safety And Hazards

6-Chloro-2-methylquinolin-4-amine may cause an allergic skin reaction and serious eye irritation .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions of 6-Chloro-2-methylquinolin-4-amine could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

6-chloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQBRGIPLABKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497037
Record name 6-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylquinolin-4-amine

CAS RN

66735-24-8
Record name 6-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-chloro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ES Grams, A Silva Ramos, M Neves Muniz, RS Rambo… - Molecules, 2022 - mdpi.com
Tuberculosis remains a global health problem that affects millions of people around the world. Despite recent efforts in drug development, new alternatives are required. Herein, a series …
Number of citations: 1 www.mdpi.com
YC Wu, MT Lu, TH Lin, PC Chu, CS Chang - Bioorganic Chemistry, 2022 - Elsevier
Hypoxia-inducible factor (HIF)-1α is a key transcription factor that contributes to aggressive and drug-resistant phenotypes in tumor cells under hypoxic conditions. Therefore, targeting …
Number of citations: 1 www.sciencedirect.com
ES Grams - 2022 - repositorio.pucrs.br
… N-(4-((3,4-difluorobenzyl)oxy)benzyl)-6-chloro-2-methylquinolin-4-amine (9j) Flash column chromatography on silica gel (hexanes/ethyl acetate, 90/10 to 50/50), pale yellow solid, yield …
Number of citations: 2 repositorio.pucrs.br

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